molecular formula C16H14N2O2S2 B2424065 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B2424065
M. Wt: 330.4 g/mol
InChI Key: WCGADEHBKWFWCA-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic benzothiazole derivative designed for research applications in medicinal chemistry and drug discovery. The compound features a benzothiazole core, a privileged scaffold in therapeutic development known for its versatile interactions with biological targets . The 6-methoxy substitution on the benzothiazole ring and the phenylsulfanyl acetamide side chain are structural features intended to modulate the compound's physicochemical properties and biological activity. Benzothiazole derivatives of this class have demonstrated significant potential in scientific research, particularly as novel antimicrobial agents . Related N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide structures have shown promising activity against a panel of gram-positive and gram-negative bacterial strains, indicating the value of this chemotype in addressing antimicrobial resistance . Furthermore, N-acylated 2-aminobenzothiazoles are recognized as novel leads for the regulation of prostaglandin E2 (PGE2) generation, a key lipid mediator in inflammatory diseases, suggesting potential applications in anti-inflammatory research . The structural motif also aligns with compounds investigated for their inhibitory action on enzymes like DNA gyrase, providing a potential mechanism of action for its antibacterial effects . This combination of features makes this compound a compound of interest for researchers exploring new therapeutic agents for infectious and inflammatory diseases.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-11-7-8-13-14(9-11)22-16(17-13)18-15(19)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGADEHBKWFWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound within the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered attention due to their significant roles in medicinal chemistry. They exhibit a variety of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for the modification of biological activity through chemical substitutions.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
  • Thioether Formation : The introduction of the phenylthio group is done by reacting the benzothiazole derivative with phenylthiol in the presence of a base.
  • Amidation : Finally, an amide bond is formed by reacting the intermediate with an acylating agent such as an acid chloride.

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections.
  • Receptor Modulation : The methoxy and phenylthio groups may enhance binding affinity to receptors, influencing signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeAssay MethodResult (IC50/MIC)Reference
AntimicrobialAgar diffusion methodMIC = 10 µg/mL
AntifungalBroth microdilutionMIC = 5 µg/mL
CytotoxicityMTT assayIC50 = 25 µM
Anti-inflammatoryCOX inhibition assayIC50 = 15 µM

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antimicrobial activity against various bacterial strains including E. coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .
  • Antifungal Activity : In vitro assays showed significant antifungal properties against Candida albicans, indicating its potential use in treating fungal infections .
  • Cytotoxic Effects on Cancer Cells : Research revealed that this compound selectively inhibited the growth of cancer cell lines such as HeLa and MCF-7 with an IC50 value indicating moderate cytotoxicity .
  • Anti-inflammatory Properties : Inhibition of COX enzymes suggests that this compound could be developed into an anti-inflammatory agent, providing a basis for further therapeutic exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide and related derivatives?

  • Methodology : A common approach involves reacting substituted 2-aminobenzothiazoles with chloroacetyl chloride derivatives under reflux in solvents like CHCl₃ or DMF, followed by nucleophilic substitution with thiols or amines. For example, 6-methoxy-1,3-benzothiazol-2-amine can be acylated with chloroacetyl chloride, then coupled with phenylsulfanyl groups via K₂CO₃-mediated S-alkylation . Yield optimization (e.g., 22% in ethanol crystallization) requires controlled temperature and solvent selection .
  • Characterization : Confirmed via IR (C=O stretch at ~1668 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.76 ppm), and elemental analysis .

Q. How is the structural conformation of this compound validated experimentally?

  • X-ray crystallography : The compound’s planar N-(6-methoxybenzothiazol-2-yl)acetamide core and gauche orientation of substituents (e.g., adamantyl or phenylsulfanyl groups) are resolved using SHELX programs. Intermolecular interactions (N–H⋯N hydrogen bonds, S⋯S contacts) stabilize crystal packing .
  • Hirshfeld analysis : Quantifies non-covalent interactions (e.g., C–H⋯O, S⋯S) contributing to dimer/ribbon formation .

Q. What biological activities are reported for benzothiazole acetamide derivatives?

  • Antimicrobial activity : Derivatives like BTC-j (N-(6-methoxybenzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) show potent activity against Gram-negative bacteria (E. coli MIC = 3.125 µg/mL) via DNA gyrase inhibition. Docking studies (V-life MDS 3.5) correlate binding scores (e.g., −8.2 kcal/mol for BTC-j) with experimental MICs .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining structural fidelity?

  • Optimization strategies :

  • Green chemistry : Replace DMF with aqueous micellar systems to reduce toxicity and improve reaction efficiency .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) or acid catalysts (C-SO₃H) to enhance S-alkylation rates .
    • Challenges : Competing side reactions (e.g., hydrolysis of chloroacetyl intermediates) require strict anhydrous conditions .

Q. How to resolve contradictions in biological data across structurally similar derivatives?

  • Case study : BTC-j (methoxy substituent) exhibits lower MICs against E. coli (3.125 µg/mL) than BTC-r (nitro substituent, MIC = 12.5 µg/mL). This discrepancy arises from electron-donating methoxy groups enhancing membrane permeability vs. nitro groups inducing steric hindrance .
  • Validation : Pair docking results (e.g., binding affinity to DNA gyrase) with in vitro assays to reconcile structure-activity relationships (SAR) .

Q. What advanced techniques elucidate substituent effects on activity?

  • SAR studies : Systematic substitution at the benzothiazole 6-position (methoxy, nitro, sulfonamide) reveals that electron-donating groups improve antimicrobial potency by 2–4-fold .
  • Computational modeling : MD simulations (AMBER) assess substituent-induced conformational changes in target enzymes (e.g., DNA gyrase) .

Q. How are non-classical intermolecular interactions analyzed in crystal structures?

  • Techniques :

  • SHELXL refinement : Resolves weak interactions (e.g., C–H⋯O, S⋯S) with bond distances < 3.6 Å .
  • Energy frameworks (CrystalExplorer) : Visualize interaction networks stabilizing supramolecular assemblies .

Q. What computational methods predict metabolic stability or toxicity?

  • ADMET profiling : Tools like SwissADME predict moderate aqueous solubility (LogP ~3.2) and CYP450 inhibition risks due to the thioether moiety .
  • In silico mutagenesis : Identifies residues critical for target binding (e.g., DNA gyrase Asp73 interactions with BTC-j) .

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